

# A Comparative Analysis of the Reaction Mechanisms of Fulminic Acid with Various Radicals

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## Compound of Interest

Compound Name: *Fulminic acid*

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This guide provides an objective comparison of the reaction mechanisms of **fulminic acid** (HCNO) with several radical species, including hydroxyl ( $\bullet\text{OH}$ ), amino ( $\bullet\text{NH}_2$ ), cyanide ( $\bullet\text{CN}$ ), and phenyl ( $\bullet\text{C}_6\text{H}_5$ ) radicals. The information presented herein is synthesized from a combination of experimental studies and theoretical calculations to offer a comprehensive overview for researchers in chemistry, atmospheric science, and pharmacology.

## Quantitative Data Summary

The following tables summarize the key quantitative data available for the reactions of **fulminic acid** with different radicals. It is important to note that while experimental data is available for the  $\bullet\text{OH}$  radical, the data for other radicals are predominantly derived from theoretical calculations.

Table 1: Reaction Rate Coefficients (k)

Radical	Temperature (K)	Pressure	Rate Coefficient (cm <sup>3</sup> molecule <sup>-1</sup> s <sup>-1</sup> )	Method
•OH	298–386	Not specified	$(2.69 \pm 0.41) \times 10^{-12} \exp[(750.2 \pm 49.8)/T]$	Experimental (LIF)[1]
•OH	296	Not specified	$(3.39 \pm 0.3) \times 10^{-11}$	Experimental (LIF)[1]
•NH <sub>2</sub>	300	10 <sup>-3</sup> to 10 <sup>3</sup> bar	$7.2 \times 10^{-12}$	Theoretical (TST/RRKM)[2]
•NH <sub>2</sub>	3000	10 <sup>-3</sup> to 10 <sup>3</sup> bar	$> 1 \times 10^{-10}$	Theoretical (TST/RRKM)[2]
•C <sub>6</sub> H <sub>5</sub>	300-2500	100-7600 Torr	Not explicitly stated in snippets	Theoretical (TST/RRKM)[3]
•CN	Not specified	Not specified	Not explicitly stated in snippets	Theoretical (G3B3/CCSD(T)) [4]
•H	Not specified	Not specified	Very slow	Experimental[5]

Table 2: Major and Minor Reaction Products

Radical	Major Products	Minor Products	Method
•OH	CO, H <sub>2</sub> CO, NO, HNO	-	Experimental (IR Laser Absorption)[1]
•NH <sub>2</sub>	H <sub>2</sub> NCO + NO (at ≤ 1 bar)	H <sub>2</sub> NCN + OH, HCN + NHOH	Theoretical (B3LYP/CCSD(T))[2]
•CN	HCN + NCO	( <sup>3</sup> )HCCN + NO	Theoretical (G3B3/CCSD(T))[4]
•C <sub>6</sub> H <sub>5</sub>	C <sub>6</sub> H <sub>5</sub> CH + NO, C <sub>6</sub> H <sub>5</sub> CNO + H (at high temp.)	C <sub>6</sub> H <sub>6</sub> + CNO, HCN + C <sub>6</sub> H <sub>5</sub> O	Theoretical (ROCBS-QB3/UCCSD(T))[3]

## Reaction Mechanisms and Pathways

The reaction between **fulminic acid** and radicals can proceed through several pathways, primarily initiated by the radical adding to the carbon atom or by abstracting a hydrogen atom. [6][7] Theoretical studies suggest that the addition of the radical to the carbon atom of HCNO is often the most favorable initial step, leading to a stable intermediate that can then undergo further isomerization or decomposition to yield various products.[6][7]

### Reaction with Hydroxyl Radical (•OH)

The reaction of **fulminic acid** with the hydroxyl radical is a complex process. Theoretical calculations have explored the intricate mechanism of this reaction.[1] Experimentally, the total rate constant has been measured, showing a negative temperature dependence.[1]

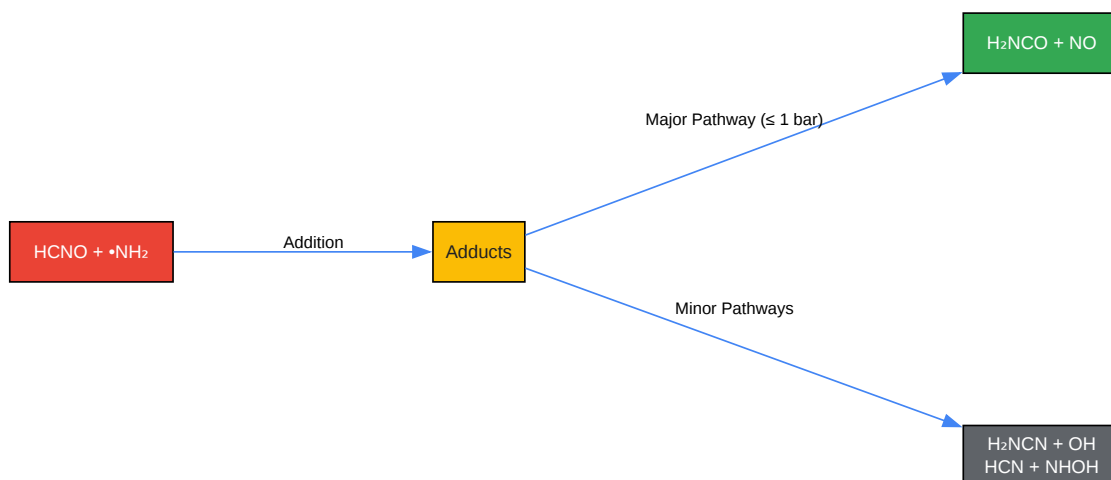


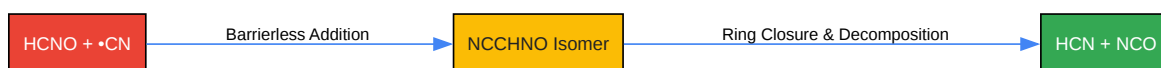
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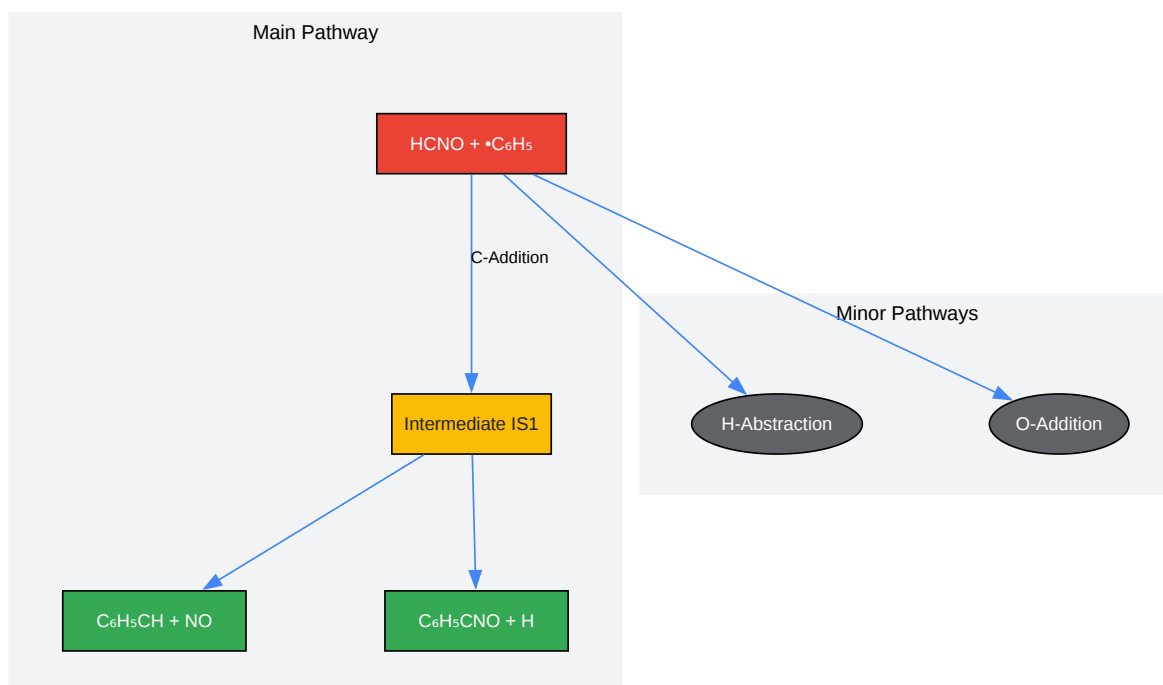
Caption: Generalized reaction pathway for  $\text{HCNO} + \bullet\text{OH}$ .

## **\*\*Reaction with Amino Radical ( $\bullet\text{NH}_2$ ) \*\***

Quantum chemical studies have revealed a complex potential energy surface for the reaction of **fulminic acid** with the amino radical.[2] The reaction is an efficient sink for HCNO at high temperatures, such as those found in combustion environments.[2]









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